molecular formula C7H15FN2 B13715379 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine

1-(4-Fluoro-4-piperidyl)-N-methylmethanamine

Cat. No.: B13715379
M. Wt: 146.21 g/mol
InChI Key: HZOBMEJSPBGSMT-UHFFFAOYSA-N
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Description

1-(4-Fluoro-4-piperidyl)-N-methylmethanamine is a chemical compound that features a piperidine ring substituted with a fluorine atom and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine typically involves the reaction of 4-fluoropiperidine with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-4-piperidyl)-N-methylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

1-(4-Fluoro-4-piperidyl)-N-methylmethanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoropiperidine: A precursor in the synthesis of 1-(4-Fluoro-4-piperidyl)-N-methylmethanamine.

    N-Methylpiperidine: Shares structural similarities but lacks the fluorine substitution.

    4-Piperidylmethanamine: Similar structure but without the fluorine atom.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the methylamine group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H15FN2

Molecular Weight

146.21 g/mol

IUPAC Name

1-(4-fluoropiperidin-4-yl)-N-methylmethanamine

InChI

InChI=1S/C7H15FN2/c1-9-6-7(8)2-4-10-5-3-7/h9-10H,2-6H2,1H3

InChI Key

HZOBMEJSPBGSMT-UHFFFAOYSA-N

Canonical SMILES

CNCC1(CCNCC1)F

Origin of Product

United States

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